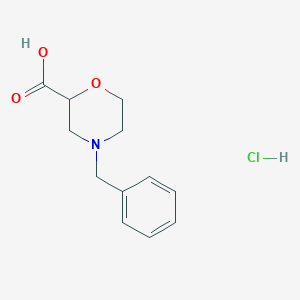

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-benzylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDXMALCJZSQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380009 | |

| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-15-0 | |

| Record name | 4-Benzylmorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a morpholine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural features, including a benzyl group, a morpholine ring, and a carboxylic acid moiety, make it a compound of interest for the development of novel therapeutic agents and complex molecules. Understanding its physicochemical properties is paramount for its effective application in research and drug development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for predicting the behavior of the compound in various experimental and physiological conditions.

| Property | Value | Source |

| IUPAC Name | 4-benzylmorpholine-2-carboxylic acid hydrochloride | N/A |

| CAS Number | 135072-15-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |

| Molecular Weight | 257.71 g/mol | [1] |

| Melting Point | 244–248°C | [1] |

| Physical Form | Solid | N/A |

| Solubility | The hydrochloride salt form enhances aqueous solubility, though specific quantitative data is not readily available in the cited literature. | [1] |

| pKa (Predicted) | 2.57 ± 0.20 (for the free acid form, 4-benzyl-morpholine-2-carboxylic acid) | N/A |

| logP | No experimental or predicted value is readily available in the cited literature for the hydrochloride salt. The presence of the benzyl group suggests some lipophilicity, which is countered by the polar morpholine ring, carboxylic acid, and the hydrochloride salt. | [1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20°C/minute) for a preliminary determination. For an accurate measurement, the temperature is then raised slowly (1-2°C/minute) as it approaches the approximate melting point.

-

Data Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a critical parameter for drug formulation and in vitro/in vivo studies.

Methodology:

-

Solvent Selection: A range of relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 7.4 phosphate-buffered saline), and common organic solvents (e.g., ethanol, DMSO, methanol).

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is limited.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a compound like this compound.

Caption: Workflow for Physicochemical Profiling.

References

An In-depth Technical Guide to the Spectroscopic and Physicochemical Properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available physicochemical and spectroscopic data for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride (CAS No: 135072-15-0). Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes information from chemical databases and provides expected spectroscopic characteristics based on the analysis of structurally related compounds. It includes a general methodology for the characterization of morpholine derivatives and presents data in a structured format for ease of reference. This guide is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a morpholine derivative with potential applications as a building block in organic synthesis and pharmaceutical development.[1] The presence of a chiral center at the 2-position of the morpholine ring, combined with the benzyl group on the nitrogen, makes it a valuable scaffold for creating complex molecules with specific stereochemistry. The hydrochloride salt form generally enhances aqueous solubility, which is a critical property for biological assays and formulation studies.[1]

This guide summarizes the known properties of this compound and provides a framework for its analysis, addressing the current gap in publicly available, detailed spectroscopic data.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 135072-15-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |

| Molecular Weight | 257.71 g/mol | [1] |

| Melting Point | 244–248°C | [1] |

| Purity | Commercially available in purities from 90% to >97% | [1] |

**3. Spectroscopic Data (Expected) **

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These are estimations based on the analysis of similar structures.

Table 1: Expected ¹H and ¹³C NMR Data

| ¹H NMR (Expected) | ¹³C NMR (Expected) |

| ~9.0-10.0 ppm (broad s, 2H, -NH₂⁺-) | ~170-175 ppm (-COOH) |

| ~7.2-7.5 ppm (m, 5H, Ar-H) | ~128-135 ppm (Aromatic C) |

| ~4.0-4.5 ppm (m, 1H, -CH-COOH) | ~60-70 ppm (Morpholine Ring C) |

| ~3.5-4.0 ppm (m, 2H, -CH₂-Ph) | ~50-60 ppm (Morpholine Ring C) |

| ~2.8-3.8 ppm (m, 6H, Morpholine Ring H) | ~50-55 ppm (-CH₂-Ph) |

Note: The hydrochloride salt form can lead to peak broadening, particularly for protons near the nitrogen atom.

Infrared (IR) Spectroscopy

The expected IR absorption bands for key functional groups are listed below.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2400-3000 (broad) | O-H stretch (Carboxylic Acid), N-H stretch (Ammonium salt) |

| ~2850-3000 | C-H stretch (Aliphatic) |

| ~1700-1730 | C=O stretch (Carboxylic Acid) |

| ~1580-1620, ~1450-1500 | C=C stretch (Aromatic) |

| ~1050-1150 | C-O-C stretch (Ether in Morpholine) |

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to the free base after the loss of HCl.

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (Free Base) | ~222.11 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this specific compound are not publicly available. The following represents a general workflow for the characterization of a novel morpholine derivative.

General Synthesis

A plausible synthetic route to this compound could involve the N-benzylation of a suitable morpholine-2-carboxylic acid precursor, followed by salt formation with hydrochloric acid.

Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Figure 1: General Experimental Workflow for Compound Characterization

Potential Applications in Research and Drug Development

Morpholine derivatives are prevalent in medicinal chemistry and have been incorporated into numerous approved drugs. This compound serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to oncology and neurology.[1] Its utility lies in its rigid, predictable conformation and the synthetic handles it provides for further chemical modification.

Conclusion

While a complete, publicly available dataset for the spectroscopic properties of this compound is currently lacking, this guide provides a robust, data-informed overview of its expected characteristics. The structured tables and generalized experimental workflow offer a valuable resource for researchers working with this compound, facilitating its identification, characterization, and application in further scientific endeavors. It is recommended that researchers sourcing this compound obtain a certificate of analysis from the supplier for detailed, batch-specific data.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Benzyl-Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-benzyl-morpholine derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. Due to the limited publicly available crystallographic data for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, this paper presents a comprehensive examination of the closely related compound, 4-benzyl-4-pentylmorpholin-4-ium chloride , as a representative model. The structural information detailed herein serves as a crucial reference for understanding the solid-state properties, intermolecular interactions, and conformational analysis of this class of compounds, which is vital for rational drug design and development.

Crystallographic Data Summary

The crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁[1]. The asymmetric unit consists of one 4-benzyl-4-pentylmorpholin-4-ium cation and one chloride anion[1]. The key crystallographic data and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₆H₂₆ClNO |

| Formula Weight | 283.83 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 21.8109(4) Å |

| b | 8.2459(2) Å |

| c | 8.8751(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1596.19(6) ų |

| Z | 4 |

| Density (calculated) | 1.181 Mg/m³ |

| Absorption Coefficient | 2.05 mm⁻¹ |

| F(000) | 616 |

| Data Collection and Refinement | |

| Theta range for data collection | 4.1 to 74.5° |

| Index ranges | -27<=h<=27, -10<=k<=10, -11<=l<=11 |

| Reflections collected | 22843 |

| Independent reflections | 3168 [R(int) = 0.034] |

| Completeness to theta = 67.679° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3168 / 1 / 173 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.029, wR2 = 0.074 |

| R indices (all data) | R1 = 0.030, wR2 = 0.075 |

| Absolute structure parameter | 0.014(6) |

| Largest diff. peak and hole | 0.16 and -0.21 e.Å⁻³ |

Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1].

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-C2 | 1.518(3) |

| N1-C6 | 1.520(3) |

| N1-C7 | 1.522(3) |

| N1-C12 | 1.524(3) |

| O1-C3 | 1.425(3) |

| O1-C5 | 1.427(3) |

| C2-C3 | 1.515(4) |

| C5-C6 | 1.513(4) |

Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]. The average C-N bond length is 1.521 Å, which is consistent with a quaternary nitrogen atom[1].

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C2-N1-C6 | 109.1(2) |

| C2-N1-C7 | 110.0(2) |

| C6-N1-C7 | 109.8(2) |

| C2-N1-C12 | 108.9(2) |

| C6-N1-C12 | 108.2(2) |

| C7-N1-C12 | 110.8(2) |

| C3-O1-C5 | 110.2(2) |

| Torsion Angle | **Value (°) ** |

| C6-N1-C2-C3 | 57.5(3) |

| C2-N1-C6-C5 | -57.4(3) |

| C5-O1-C3-C2 | 59.8(3) |

| C3-O1-C5-C6 | -60.0(3) |

Data sourced from the crystallographic study of 4-benzyl-4-pentylmorpholin-4-ium chloride[1]. The average C-N-C bond angle is approximately 109°[1]. The morpholinium ring adopts a chair conformation[1].

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and crystal structure determination of 4-benzyl-4-pentylmorpholin-4-ium chloride[1].

Synthesis and Crystallization

Synthesis of N-pentylmorpholine: To a solution of morpholine (0.06 mol) in ethanol (0.6 mol), potassium carbonate (0.06 mol) and pentyl bromide (0.06 mol) were added. The mixture was refluxed for 1-9 hours. After evaporation of the solvent, the product was obtained.

Synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride: N-pentylmorpholine (0.013 mol) was dissolved in acetonitrile (0.104 mol). Potassium carbonate (0.013 mol) and benzyl chloride (0.013 mol) were added, and the mixture was refluxed for 5 hours. After the reaction, the solvent was evaporated, and the product was purified by column chromatography.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound[1].

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker D8 VENTURE diffractometer equipped with a dual-wavelength (Mo/Cu) microfocus X-ray source[1]. Data were collected using Cu Kα radiation (λ = 1.54178 Å) at a temperature of 293 K[1]. The data were processed using the SAINT software package[1].

The crystal structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL[1]. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model[2].

Molecular and Crystal Structure

The 4-benzyl-4-pentylmorpholin-4-ium cation features a quaternary nitrogen atom, with the morpholinium ring adopting a stable chair conformation[1]. In the crystal packing, the cations and chloride anions form layers parallel to the bc plane[1]. These layers are held together by weak C-H···Cl hydrogen bonds[1].

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of 4-benzyl-morpholine derivatives.

Caption: Experimental Workflow for Crystal Structure Analysis.

Caption: Relationship between Crystal Structure and Drug Development.

References

An In-depth Technical Guide to the Stereochemistry of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemical properties of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride, a key chiral building block in synthetic organic chemistry and drug discovery. Due to the presence of a stereocenter at the C2 position of the morpholine ring, this compound exists as a pair of enantiomers, the (R)- and (S)-forms. The stereoisomeric purity of this compound is critical for its application in the synthesis of complex, biologically active molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines the structural basis of its chirality, potential methods for chiral resolution and analysis, and presents a hypothetical framework for the quantitative characterization of its enantiomers.

Introduction

This compound (CAS: 135072-15-0) is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry.[1] Its structure incorporates a morpholine ring, a benzyl group at the N4 position, and a carboxylic acid at the C2 position. The tetrahedral carbon at the C2 position, bonded to four different substituents (a hydrogen atom, a carboxylic acid group, the oxygen atom of the morpholine ring, and the C3 carbon of the ring), confers chirality to the molecule. Consequently, it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers.

The control of stereochemistry is a paramount concern in drug development. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to significant differences in their biological activity, metabolism, and toxicity. Therefore, the ability to synthesize, separate, and analyze the individual stereoisomers of this compound is essential for its use in the development of stereochemically pure active pharmaceutical ingredients (APIs).

Stereoisomers of this compound

The single chiral center at the C2 position gives rise to two enantiomers. The relationship between these stereoisomers is depicted below.

References

Biological significance of the morpholine ring in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a ubiquitous feature in a wide array of approved and experimental drugs. This technical guide provides a comprehensive overview of the biological significance of the morpholine moiety in drug discovery, from its impact on pharmacokinetic profiles to its role in direct target engagement. This document is intended to serve as a valuable resource for researchers and professionals involved in the intricate process of drug development.

Physicochemical Properties and Pharmacokinetic Advantages

The morpholine ring imparts a range of favorable properties to drug candidates, significantly enhancing their potential for clinical success. Its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a key reason for its prevalence in medicinal chemistry.

Key Physicochemical Features:

-

Aqueous Solubility: The presence of the oxygen atom in the morpholine ring allows for hydrogen bonding with water, which can improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development.[1]

-

Reduced Basicity: Compared to its carbocyclic analog, piperidine, the ether oxygen in morpholine withdraws electron density from the nitrogen atom, rendering it less basic.[2] This reduced basicity can be advantageous in minimizing off-target interactions with acidic residues in proteins and can influence a drug's overall pharmacokinetic profile.

-

Metabolic Stability: The morpholine ring itself can be metabolically stable, and its incorporation can block or alter the metabolic pathways of a parent molecule, often leading to a more predictable and favorable metabolic profile.[3]

-

Lipophilicity: The morpholine ring provides a balance of hydrophilicity and lipophilicity, which is crucial for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[4]

These properties collectively contribute to improved pharmacokinetic parameters in many morpholine-containing drugs, as illustrated in the table below.

Data Presentation: Pharmacokinetic Parameters of Selected Approved Morpholine-Containing Drugs

| Drug | Therapeutic Class | Oral Bioavailability (%) | Elimination Half-life (t½) (hours) | Apparent Volume of Distribution (Vd) (L) | Clearance (CL) |

| Linezolid | Antibiotic | ~100%[5] | 5-7[5] | ~40-50 (equivalent to total body water)[5] | ~110 mL/min[6] |

| Gefitinib | Anticancer (EGFR inhibitor) | ~60%[7] | ~48 | ~1400 | ~500 mL/min |

| Reboxetine | Antidepressant (NRI) | ~94%[8] | ~13[9][10] | ~32[9] | ~29 mL/min[9] |

| Aprepitant | Antiemetic (NK1 antagonist) | 59-67%[11][12] | 9-13[3][12] | ~70[13] | Non-linear |

| Moclobemide | Antidepressant (MAO-A inhibitor) | Well-absorbed[14] | 2-4[14] | - | Hepatic[15] |

The Morpholine Ring as a Privileged Scaffold in Diverse Therapeutic Areas

The versatility of the morpholine ring is evident in its presence in drugs targeting a wide range of diseases. It can act as a key pharmacophore, directly interacting with the biological target, or serve as a scaffold to orient other functional groups for optimal binding.

Anticancer Activity

Morpholine derivatives are prominent in oncology, with many compounds targeting key signaling pathways involved in cancer cell proliferation and survival. A notable example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.[16]

Signaling Pathway: The PI3K/Akt/mTOR Pathway

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Data Presentation: Anticancer Activity of Morpholine Derivatives

| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | Not specified | A549 (Lung) | 8.55 ± 0.67 | [16] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [16] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [16] | ||

| AK-3 | Not specified | A549 (Lung) | 10.38 ± 0.27 | [16] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [16] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [16] | ||

| Compound 10e | mTOR | A549 (Lung) | 0.033 ± 0.003 | [13] |

| Compound 10h | mTOR | MCF-7 (Breast) | 0.087 ± 0.007 | [13] |

| Compound 3c | Not specified | HepG2 (Liver) | 11.42 | [17] |

| Compound 3d | Not specified | HepG2 (Liver) | 8.50 | [17] |

| Compound 3e | Not specified | HepG2 (Liver) | 12.76 | [17] |

| Compound 2g | Not specified | SW480 (Colon) | 5.10 ± 2.12 | [8] |

| MCF-7 (Breast) | 19.60 ± 1.13 | [8] |

Central Nervous System (CNS) Disorders

The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable component in the design of drugs targeting the CNS.[18][19][20] Morpholine-containing compounds have been developed for a variety of neurological and psychiatric conditions.

Structure-Activity Relationship (SAR) Logic for CNS-active Morpholine Derivatives

Caption: Key relationships influencing the CNS activity of morpholine-containing drugs.

Infectious Diseases

The morpholine scaffold is also a key component of several antimicrobial agents. Linezolid, an oxazolidinone antibiotic, features a morpholine ring and is effective against a range of Gram-positive bacteria.[5] The morpholine moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its interaction with the bacterial ribosome. Furthermore, research is ongoing into morpholine derivatives with antiviral and antifungal properties.[21][22]

Experimental Protocols

The successful discovery and development of morpholine-containing drugs rely on a suite of robust experimental protocols. This section provides an overview of key methodologies for the synthesis and biological evaluation of these compounds.

General Synthetic Protocol for N-Arylation of Morpholine

A common method for the synthesis of N-aryl morpholine derivatives involves the Buchwald-Hartwig amination.

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[23]

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the morpholine-containing test compound (typically in a logarithmic dilution series) and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antibacterial Activity: Broth Microdilution Assay

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare a twofold serial dilution of the morpholine-containing test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflows in Drug Discovery

The journey from a promising morpholine-containing compound to an approved drug is a long and complex process. The following diagram illustrates a typical workflow.

Drug Discovery and Development Workflow

Caption: A simplified workflow of the drug discovery and development process.

Conclusion

The morpholine ring is a testament to the power of a simple, yet versatile, chemical scaffold in the complex world of drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its capacity to act as a key pharmacophore, has solidified its position as a cornerstone of modern medicinal chemistry. From fighting cancer and infectious diseases to treating central nervous system disorders, the influence of the morpholine ring is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate that this "privileged" heterocycle will continue to play a significant role in the development of the next generation of innovative medicines. This guide has provided a comprehensive, albeit not exhaustive, overview of the biological significance of the morpholine ring, and it is hoped that it will serve as a valuable resource for those at the forefront of drug discovery and development.

References

- 1. Pharmacokinetics of aprepitant after single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aprepitant - WikiAnesthesia [wikianesthesia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reboxetine: a preliminary report on its use through the Special Access Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Articles [globalrx.com]

- 12. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Moclobemide? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics of reboxetine in elderly patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. frontiersin.org [frontiersin.org]

- 23. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Morpholine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The morpholine heterocycle, a six-membered ring containing both oxygen and nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profile, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of morpholine derivatives, focusing on their anticancer, antibacterial, antiviral, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Applications of Morpholine Derivatives

Morpholine-containing compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival. A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. Another important class of anticancer agents is the PI3K/mTOR inhibitors, where the morpholine moiety often plays a crucial role in binding to the kinase hinge region.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Gefitinib | NCI-H1299 (Lung) | EGFR | >100 | [1] |

| A549 (Lung) | EGFR | >100 | [1] | |

| NCI-H1437 (Lung) | EGFR | >100 | [1] | |

| Morpholine-Benzimidazole-Oxadiazole Derivative (5h) | HT-29 (Colon) | VEGFR-2 | 3.103 ± 0.979 | |

| Morpholine Substituted Quinazoline (AK-3) | A549 (Lung) | - | 10.38 ± 0.27 | [2][3] |

| MCF-7 (Breast) | - | 6.44 ± 0.29 | [2][3] | |

| SHSY-5Y (Neuroblastoma) | - | 9.54 ± 0.15 | [2][3] | |

| Morpholine Substituted Quinazoline (AK-10) | A549 (Lung) | - | 8.55 ± 0.67 | [2][3] |

| MCF-7 (Breast) | - | 3.15 ± 0.23 | [2][3] | |

| SHSY-5Y (Neuroblastoma) | - | 3.36 ± 0.29 | [2][3] | |

| Morpholine-Acetamide Derivative (1h) | ID8 (Ovarian) | Carbonic Anhydrase | 9.40 | |

| Morpholine-Acetamide Derivative (1i) | ID8 (Ovarian) | Carbonic Anhydrase | 11.2 |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many morpholine-containing anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates the key components of this pathway and the points of inhibition by targeted therapies.

Antibacterial Applications of Morpholine Derivatives

The morpholine scaffold is a key component of several antibacterial agents, most notably the oxazolidinone antibiotic Linezolid . Linezolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), by inhibiting bacterial protein synthesis. Research is ongoing to develop new morpholine derivatives with broader spectrum activity and to combat emerging antibiotic resistance.

Quantitative Antibacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | |

| Enterococcus faecium (VRE) | 1-4 | ||

| Morpholine-Ruthenium Complex (Ru(ii)-3) | Staphylococcus aureus | 0.78 | |

| 1,2,4-triazole derivative (12) | Mycobacterium smegmatis | 15.6 | [4] |

| Morpholine derivative (8) | Candida albicans | 500 | [4] |

| Saccharomyces cerevisiae | 500 | [4] | |

| Morpholine-Thiazine derivative (20) | Staphylococcus aureus | 50 | |

| Bacillus subtilis | 100 | ||

| Escherichia coli | 200 | ||

| Morpholine-Thiazine derivative (21) | Staphylococcus aureus | 25 | |

| Bacillus subtilis | 50 | ||

| Vibrio cholerae | 100 |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid and other oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, thereby inhibiting the initiation of protein synthesis. Another mechanism for some morpholine derivatives is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Antiviral Applications of Morpholine Derivatives

Morpholine derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle. Their mechanisms of action can include inhibiting viral entry, replication, or the function of essential viral enzymes like proteases.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected morpholine derivatives, presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference |

| Carbamate inhibitor (23a) | HIV-1 | - | 0.00041 | [5] |

| Carbamido inhibitor (27a) | HIV-1 | - | 0.00095 | [5] |

| Camphene derivative (7b) | Influenza A (H1N1) | MDCK | 24.2 | [6] |

| Quinazoline derivative (4k) | Influenza A (H1N1, H3N2), Influenza B | - | 0.025 | |

| Quinazoline derivative (4e) | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | - | 0.029 | |

| Peptide-conjugated morpholino oligomers (PPMOs) | Herpes Simplex Virus-2 (HSV-2) | - | - | [7] |

Mechanism of Action: Viral Life Cycle Inhibition

Morpholine derivatives can interfere with multiple stages of the viral replication cycle. The diagram below provides a generalized overview of the viral life cycle and potential points of inhibition.

Anti-inflammatory Applications of Morpholine Derivatives

Chronic inflammation is a key driver of many diseases. Morpholine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of selected morpholine derivatives, with IC50 values for the inhibition of inflammatory mediators or pathways.

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Morpholine capped β-lactam (5c) | iNOS Inhibition | 0.12 ± 0.00 (mM) | |

| Morpholine capped β-lactam (3k) | iNOS Inhibition | 0.22 ± 0.02 (mM) | |

| Morpholine capped β-lactam (5f) | iNOS Inhibition | 0.25 ± 0.05 (mM) | |

| AMAC with Morpholine (4c) | BSA Denaturation | 25.3 | |

| AMAC with Morpholine (4d) | BSA Denaturation | 26.3 |

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The diagram below illustrates this pathway and the potential for inhibition by morpholine derivatives.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments cited in the evaluation of morpholine derivatives, along with graphical representations of the experimental workflows.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of a morpholine derivative on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[4][8]

Experimental Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of a morpholine derivative against a specific bacterial strain.

Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.[9][10]

Experimental Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium on an appropriate agar plate overnight.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).[9]

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

-

The final volume in each well after adding the inoculum is typically 100 or 200 µL.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[9]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Synthesis of Key Morpholine-Containing Drugs

This section outlines the synthetic approaches for two prominent drugs containing the morpholine scaffold: Gefitinib and Linezolid.

Synthesis of Gefitinib

Gefitinib can be synthesized through various routes. A common approach involves the construction of the quinazoline core followed by the introduction of the morpholine-containing side chain.

A representative synthetic route:

-

Cyclization: Reaction of 4,5-dimethoxyanthranilic acid with formamide at high temperature to form the quinazoline ring system.

-

Selective Demethylation: Monodemethylation of the 6-methoxy group using L-methionine and methanesulfonic acid.

-

Protection: Acetylation of the newly formed hydroxyl group.

-

Chlorination: Conversion of the 4-oxo group to a 4-chloro group using a chlorinating agent like thionyl chloride.

-

Nucleophilic Aromatic Substitution: Reaction of the 4-chloroquinazoline with 3-chloro-4-fluoroaniline.

-

Deprotection: Hydrolysis of the acetate protecting group.

-

Alkylation: Alkylation of the free hydroxyl group with 3-(4-morpholinyl)propyl chloride to yield gefitinib.

Synthesis of Linezolid

The synthesis of Linezolid, an oxazolidinone antibiotic, often involves the stereoselective formation of the oxazolidinone ring and subsequent functionalization.

A representative synthetic route:

-

N-Alkylation: N-alkylation of 3-fluoro-4-morpholinobenzenamine with (S)-glycidyl butyrate.

-

Cyclization: Ring-opening of the epoxide by the amine followed by cyclization to form the oxazolidinone ring. This is often achieved using a carbonyl source like carbonyldiimidazole (CDI).

-

Hydrolysis: Hydrolysis of the butyrate ester to reveal the primary alcohol.

-

Activation: Conversion of the alcohol to a better leaving group, for example, by mesylation.

-

Azide Displacement: Substitution of the leaving group with an azide.

-

Reduction: Reduction of the azide to the primary amine.

-

Acetylation: Acetylation of the amine to yield Linezolid.

Conclusion

The morpholine scaffold is a versatile and valuable component in the design of therapeutic agents with a wide range of applications. Its favorable properties continue to make it an attractive starting point for the development of novel drugs targeting cancer, bacterial and viral infections, and inflammatory conditions. This guide has provided a comprehensive overview of the therapeutic potential of morpholine derivatives, supported by quantitative data, mechanistic insights, and detailed experimental protocols, to aid researchers in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of herpes simplex virus type-2 replication in cell cultures and in rodent models with peptide-conjugated morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Early Studies of Substituted Morpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational literature and early studies concerning substituted morpholine compounds. Morpholine, a heterocyclic compound featuring both amine and ether functional groups, has long been recognized as a privileged scaffold in medicinal and agricultural chemistry. Its unique physicochemical properties have made it a versatile building block, leading to the development of numerous significant commercial products, from pharmaceuticals to fungicides. This document details the seminal synthesis methods, early pharmacological and biological findings, and analytical protocols that established the importance of this chemical class.

Early Synthesis of the Morpholine Ring

The morpholine scaffold was first synthesized in the late 19th century. Early industrial and laboratory-scale production relied heavily on the acid-catalyzed dehydration of diethanolamine. This method proved effective and scalable, laying the groundwork for the widespread availability of morpholine as a chemical intermediate.

Experimental Protocol: Dehydration of Diethanolamine with Oleum (c. 1957)

This protocol is based on a process patented in 1957, which offered high yields and efficiency for the time.

Procedure:

-

To a reaction vessel equipped for agitation and cooling, add 1.2 to 1.7 parts of 20% oleum (fuming sulfuric acid).

-

While agitating and cooling the oleum, slowly add 1 part of diethanolamine over a period of 20-30 minutes, maintaining control over the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to a temperature between 180°C and 235°C.

-

Maintain this temperature for a period of 0.5 to 1 hour to effect the cyclization and dehydration.

-

Cool the resulting mixture and neutralize the acid by adding a 65% sodium hydroxide solution.

-

The resulting alkaline slurry is then subjected to distillation. Morpholine is collected as a dilute aqueous solution.

-

Further purification and isolation of pure morpholine from the aqueous distillate can be achieved by subsequent fractional distillation or extraction.

Quantitative Data: Synthesis Yields

The early methods of morpholine synthesis were notable for their high efficiency, which contributed to the compound's widespread adoption as an industrial chemical.

| Method | Reagents | Temperature | Duration | Reported Yield | Reference |

| Dehydration with Oleum | Diethanolamine, 20% Oleum, NaOH (neutralization) | 190°C | 0.5 hours | 93.6% | [1] |

| Dehydration with Hydrochloric Acid | Diethanolamine Hydrochloride, HCl | 180-190°C | 12 hours | 91.6% | [2] |

Key Substituted Morpholines in Early Drug Development

The therapeutic potential of substituted morpholines was recognized in the mid-20th century. The incorporation of the morpholine ring into a phenylisopropylamine skeleton led to the development of phenmetrazine, a potent central nervous system stimulant and appetite suppressant.

Phenmetrazine: An Early Anorectic Agent

Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced to the market in 1954 under the trade name Preludin.[3] It was developed as an anorectic drug with a pharmacological profile distinct from, yet related to, amphetamine.[3] Its N-methylated analogue, phendimetrazine, was later introduced, functioning as a prodrug that is metabolized into phenmetrazine in the body.[4]

Experimental Protocol: General Synthesis of Phenmetrazine (c. 1950s)

The synthesis of phenmetrazine involves the reaction of an alpha-haloketone with an amino alcohol, followed by a reductive cyclization step.

Procedure:

-

Condensation: React 2-bromopropiophenone with ethanolamine. This reaction forms the intermediate amino alcohol, 3-methyl-2-phenylmorpholin-2-ol.

-

Salt Formation (Optional): The intermediate alcohol can be converted to a more stable salt, such as a fumarate salt, by reacting it with fumaric acid to facilitate handling and purification.

-

Reductive Cyclization: The intermediate is then cyclized and reduced to form the morpholine ring. Early methods employed strong dehydrating agents like sulfuric acid, while later variations used reducing agents such as sodium borohydride or formic acid to complete the cyclization.[3][4][5]

-

Isolation: The resulting phenmetrazine free base is isolated and can be converted to a hydrochloride or other salt for pharmaceutical formulation.

Quantitative Data: Physicochemical and Pharmacological Properties

Phenmetrazine's activity stems from its action as a norepinephrine-dopamine releasing agent (NDRA).[3] While the specific quantitative data from the earliest studies is sparse in modern databases, contemporary analysis has defined its potency.

| Property | Value | Reference(s) |

| Physicochemical Properties (Hydrochloride Salt) | ||

| Melting Point (°C) | 172 - 182 | [6] |

| pKa | 7.6 | [6] |

| Solubility | 1 g in 0.4 mL water; 1 g in 2.0 mL 95% alcohol | [6] |

| Pharmacological Properties | ||

| Mechanism of Action | Norepinephrine-Dopamine Releasing Agent (NDRA) | [3] |

| Therapeutic Dose (c. 1950s) | 25 mg, two to three times per day | [3] |

| EC₅₀ (Norepinephrine Release) | 29–50 nM | [3] |

| EC₅₀ (Dopamine Release) | 70–131 nM | [3] |

Note: EC₅₀ values are from modern in-vitro studies and are provided for technical context.

Substituted Morpholines in Early Agrochemicals

In the 1960s, the morpholine scaffold was successfully adapted for agricultural use, leading to a new class of systemic fungicides. These compounds provided a novel mode of action and were particularly effective against powdery mildew diseases in cereals.

Tridemorph: A Seminal Morpholine Fungicide

Tridemorph (N-tridecyl-2,6-dimethylmorpholine) was introduced by BASF in 1969.[7] Its development marked a significant advancement in crop protection, offering systemic activity that could be taken up by the roots and leaves of plants.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Early studies into the mode of action of morpholine fungicides revealed that they interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes.[8] Unlike the azole fungicides which inhibit C14-demethylation, morpholines were found to act on two distinct enzymes in the pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase .[8][9] This dual-site inhibition was a key feature of their robust activity.

References

- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 4. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 5. Phenmetrazine synthesis - chemicalbook [chemicalbook.com]

- 6. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. imskolkata.org [imskolkata.org]

- 8. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The action of the systemic fungicides tridemorph and fenpropimorph on sterol biosynthesis by the soil amoeba Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-morpholinecarboxylic acid hydrochloride is a synthetic organic compound belonging to the morpholine class of heterocyclic compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Derivatives of morpholine have been reported to exhibit a wide range of biological activities, including the inhibition of various enzymes, making them attractive candidates for drug discovery programs.[1][2] This document provides detailed application notes and a generalized protocol for evaluating the enzyme inhibitory potential of this compound, with a specific focus on a representative kinase inhibition assay.

While the precise molecular targets of this compound are not extensively documented in publicly available literature, the broader class of morpholine-containing molecules has shown inhibitory activity against several key enzyme families, including:

-

Phosphoinositide 3-kinases (PI3Ks): Crucial regulators of cell growth, proliferation, and survival.[3][4]

-

Cholinesterases (AChE and BChE): Key enzymes in the nervous system, targeted for the treatment of Alzheimer's disease.[5]

-

Monoamine Oxidases (MAOs): Involved in the metabolism of neurotransmitters and are targets for antidepressants and neuroprotective agents.[1]

-

HIV-1 Reverse Transcriptase and Protease: Essential enzymes for the replication of the human immunodeficiency virus.[6][7][8][9]

Given the prevalence of morpholine derivatives as kinase inhibitors, this document will focus on a protocol for a Phosphoinositide 3-kinase (PI3K) inhibition assay as a primary example of how to characterize the enzymatic activity of this compound.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate the expected format of results from enzyme inhibition screening.

| Enzyme Target | IC50 (nM) | Assay Type |

| PI3Kα | 85 | Biochemical (TR-FRET) |

| PI3Kβ | 250 | Biochemical (TR-FRET) |

| PI3Kδ | 120 | Biochemical (TR-FRET) |

| PI3Kγ | 300 | Biochemical (TR-FRET) |

| mTOR | >1000 | Biochemical (TR-FRET) |

| Akt1 | >5000 | Biochemical (Kinase Glo) |

| MEK1 | >10000 | Biochemical (Kinase Glo) |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against the PI3Kα isoform.

Materials and Reagents:

-

This compound

-

Recombinant human PI3Kα enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled PIP3)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, non-binding black plates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 100 nM). Further dilute these solutions in the assay buffer.

-

Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 2.5 µL of the PI3Kα enzyme solution (at a pre-determined optimal concentration) to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the PIP2 substrate and ATP. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the enzymatic reaction and initiate the detection by adding the TR-FRET detection reagents.

-

Final Incubation: Incubate the plate for an additional 30-60 minutes at room temperature to allow for the binding of the detection reagents.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition as a function of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for an In Vitro Enzyme Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CD8 T Cell Virus Inhibition Assay Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application of 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyl-2-morpholinecarboxylic acid hydrochloride is a versatile chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry. Its rigid heterocyclic scaffold, combined with the stereocenter at the 2-position, makes it an invaluable precursor for the enantioselective synthesis of complex molecules, particularly those with pharmaceutical applications. The presence of the N-benzyl protecting group offers stability during synthetic transformations and can be readily removed under various conditions, allowing for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its role as a key intermediate in the preparation of the antiemetic drug, Aprepitant.

Key Applications

This compound serves as a crucial starting material for the synthesis of substituted morpholines, which are prevalent structural motifs in a wide range of biologically active compounds.[1] Its primary applications include:

-

Asymmetric Synthesis: The inherent chirality of the molecule is exploited to induce stereoselectivity in subsequent reactions, leading to the formation of enantiomerically pure or enriched products.

-

Scaffold for Drug Discovery: The morpholine ring system is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[2] This building block provides a robust framework for the development of novel therapeutics.

-

Synthesis of Bioactive Molecules: It is a key precursor in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor antagonists. A notable example is its application in the synthesis of Aprepitant, a potent neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.

Data Presentation: Synthesis of Aprepitant Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Resolution of N-benzylglycinamide | (±)-N-benzylglycinamide | (S)-(+)-N-benzylglycinamide | (+)-di-p-toluoyltartaric acid (DPTTA) | - | >98% | [2] |

| Cyclization to Morpholin-2-one | (S)-(+)-N-(2-hydroxyethyl)-N-benzylglycinamide | (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Acetic acid, 50-60 °C | 75.2 | >98% | [2] |

| One-Pot Synthesis of (R)-morpholin-2-one | 4-Fluorobenzaldehyde, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 2-benzylamino ethanol | (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Quinine-derived urea catalyst | 71 | 89% | [3] |

| Hydrogenation of (2R)-4-benzyl-2-[...]morpholin-3-one | (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | Intermediate for Aprepitant | Hydrogenation, 0.5-5 MPa, 30-70 °C | 87 | - | [4] |

| Condensation and Cyclization for 4-benzyl-2-hydroxy-morpholine-3-one | Benzaldehyde, ethanolamine, glyoxylic acid | 4-benzyl-2-hydroxy-morpholine-3-one | 1. Pd/C, H2, 50-60°C; 2. THF | >81.5 | - | [5] |

Experimental Protocols

Protocol 1: General Procedure for the Conversion of a 2-Carboxymorpholine to a Morpholin-2-one (Key step for Aprepitant Intermediate Synthesis)

This protocol describes a general method for the intramolecular amidation of an amino acid to form a lactam, a key transformation to convert 4-Benzyl-2-morpholinecarboxylic acid into a morpholin-2-one scaffold, a crucial intermediate for Aprepitant.

Workflow for Conversion of Carboxylic Acid to Morpholin-2-one

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Aprepitant [cjph.com.cn]

- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

Application Notes and Protocols: Synthesis of Peptide Mimetics Using 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mimetics are an important class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while offering improved pharmacological properties such as enhanced stability against enzymatic degradation, better bioavailability, and prolonged in vivo half-life. The incorporation of constrained scaffolds, such as morpholine derivatives, into peptide sequences is a key strategy for inducing specific secondary structures and improving receptor binding affinity and selectivity. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a versatile building block for the synthesis of such peptide mimetics, offering a conformationally restricted dipeptide surrogate.[1][2]

These application notes provide detailed protocols for the incorporation of 4-Benzyl-2-morpholinecarboxylic Acid into peptide sequences using solid-phase peptide synthesis (SPPS) and highlight key considerations for optimizing coupling efficiency and overall yield.

Data Presentation

The successful incorporation of sterically hindered or N-substituted amino acid analogs like 4-Benzyl-2-morpholinecarboxylic Acid often requires optimization of coupling conditions. Below is a summary of typical yields and purities that can be expected when comparing different coupling reagents for the incorporation of such residues into a model peptide sequence.

Table 1: Comparison of Coupling Reagent Efficiency for the Incorporation of 4-Benzyl-2-morpholinecarboxylic Acid

| Coupling Reagent | Activator | Base | Coupling Time (h) | Yield (%) | Purity (%) |

| HBTU | HOBt | DIPEA | 2 | 85-90 | >95 |

| HATU | HOAt | DIPEA | 1.5 | 90-95 | >97 |

| PyBOP | - | DIPEA | 2 | 80-88 | >95 |

| DIC | HOBt | - | 4 | 75-85 | >93 |

Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.[3]

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide incorporating 4-Benzyl-2-morpholinecarboxylic Acid.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HATU, HBTU, or PyBOP

-

Activator: HOAt or HOBt (if applicable)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the Fmoc deprotection solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), coupling reagent (e.g., HBTU, 3-5 eq.), and activator (e.g., HOBt, 3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Shake the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test, yellow beads), drain the solution and wash the resin as in step 2.

-

-

Incorporation of 4-Benzyl-2-morpholinecarboxylic Acid:

-

Neutralization of Hydrochloride: In a separate vial, dissolve this compound (3-5 eq.) in DMF and add DIPEA (3-5 eq.) to neutralize the hydrochloride salt, forming the free carboxylic acid.

-

Activation: To the neutralized solution, add the coupling reagent (e.g., HATU, 3-5 eq.) and activator (e.g., HOAt, 3-5 eq.). Add additional DIPEA (6-10 eq.).

-

Coupling: Immediately add the activated morpholine derivative to the deprotected peptide-resin.

-

Due to the N-substituted and sterically hindered nature of this building block, extend the coupling time to 2-4 hours or consider a double coupling.

-

Monitor the reaction completion. A ninhydrin test may not be reliable for N-substituted amines; a chloranil test can be used as an alternative.

-

Wash the resin thoroughly as in step 2.

-

-

Repeat Cycles: Repeat steps 2 and 3 (or 4 for subsequent morpholine additions) for each amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of 4-Benzyl-2-morpholinecarboxylic Acid can also be performed on an automated peptide synthesizer. The general principles of the manual protocol apply, with modifications to the synthesizer's methods.

Key Considerations for Automation:

-

Special Amino Acid Definition: Define 4-Benzyl-2-morpholinecarboxylic Acid as a special or non-standard amino acid in the synthesizer's software.

-

Extended Coupling Times: Program an extended coupling time (e.g., 2-4 hours) or a double coupling cycle for this specific residue.

-

Reagent Equivalents: Ensure that the protocol uses a sufficient excess of the morpholine building block and coupling reagents (typically 3-5 equivalents).

-

Pre-activation: If the synthesizer allows, use a pre-activation step for the morpholine derivative before it is added to the reaction vessel.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide mimetic incorporating 4-Benzyl-2-morpholinecarboxylic Acid.

Caption: Solid-phase synthesis workflow for peptide mimetics.

Conceptual Signaling Pathway Modulation

Peptide mimetics containing morpholine scaffolds are often designed to target protein-protein interactions (PPIs) or G-protein coupled receptors (GPCRs). The constrained morpholine structure can mimic a β-turn, a common motif in receptor-ligand binding. The diagram below represents a conceptual signaling pathway that could be modulated by such a peptide mimetic.

Caption: Conceptual GPCR signaling pathway modulation.

References